molecular formula C21H25FN2O2S B2816114 7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide CAS No. 1705100-88-4

7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide

Cat. No. B2816114
CAS RN: 1705100-88-4
M. Wt: 388.5
InChI Key: QRHJWYICWAYKCI-UHFFFAOYSA-N
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Description

7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide is a chemical compound that belongs to the class of thiazepine derivatives. It has been found to have potential applications in the field of scientific research due to its unique properties.

Mechanism of Action

The exact mechanism of action of 7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of neurotransmitter systems in the brain. It has been shown to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. This suggests that it may have anxiolytic and antipsychotic properties.
Biochemical and Physiological Effects
Studies have shown that 7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide can modulate various biochemical and physiological processes in the body. It has been found to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. This may contribute to its anxiolytic and antipsychotic effects. It has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide in lab experiments is its high binding affinity towards certain receptors. This makes it a valuable tool for studying the pharmacology of these receptors and for the development of novel drugs targeting them. However, one of the limitations of using this compound is its relatively low solubility in water. This may pose challenges in certain experimental setups and may require the use of organic solvents.

Future Directions

There are several potential future directions for the research on 7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide. One possible direction is the development of novel drugs targeting the serotonin 5-HT1A and 5-HT7 receptors and the dopamine D2 receptor based on the structure of this compound. Another direction is the investigation of its potential therapeutic applications in the treatment of various diseases, such as anxiety disorders, schizophrenia, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological processes in the body.

Synthesis Methods

The synthesis of 7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide involves the reaction of 2-fluorobenzaldehyde, 4-methoxyphenethylamine, and 1,4-thiazepane-4-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and amidation, to yield the final product. The purity of the product can be enhanced through various purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide has been found to have potential applications in various fields of scientific research, such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit significant binding affinity towards certain receptors, such as the serotonin 5-HT1A and 5-HT7 receptors, and the dopamine D2 receptor. This makes it a promising candidate for the development of novel drugs targeting these receptors.

properties

IUPAC Name

7-(2-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O2S/c1-26-17-8-6-16(7-9-17)10-12-23-21(25)24-13-11-20(27-15-14-24)18-4-2-3-5-19(18)22/h2-9,20H,10-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHJWYICWAYKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCC(SCC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-fluorophenyl)-N-(4-methoxyphenethyl)-1,4-thiazepane-4-carboxamide

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